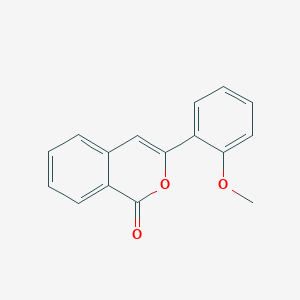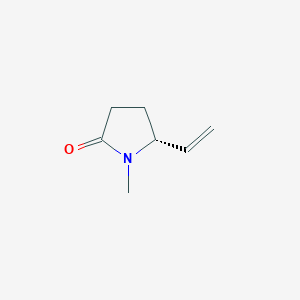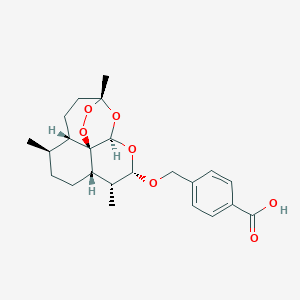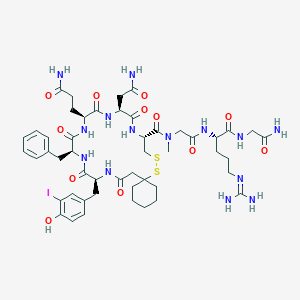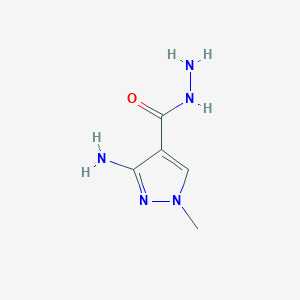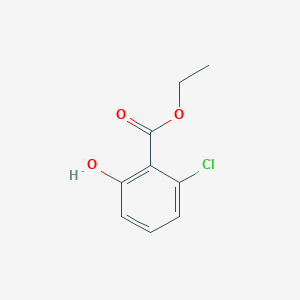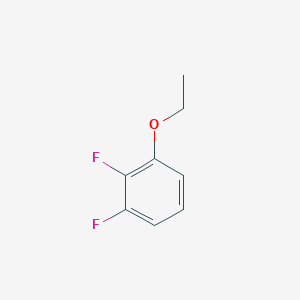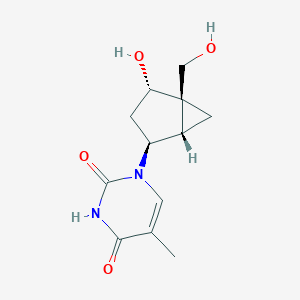
North-methanocarbathymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
North-methanocarbathymidine, also known as N-MCT, is a synthetic nucleoside analog that has gained significant attention in scientific research due to its potential applications in cancer treatment. It is a modified version of the naturally occurring nucleoside, thymidine, and has been shown to exhibit potent antiproliferative effects in cancer cells. In
Applications De Recherche Scientifique
Antiviral Activity
North-methanocarbathymidine (N-MCT) is primarily recognized for its potent antiviral properties. It exhibits significant activity against herpes simplex viruses (HSV-1 and 2) and Kaposi's sarcoma-associated herpesvirus (KSHV). The antiviral efficacy of N-MCT relies on its metabolic transformation to its triphosphate form (N-MCT-TP) by herpes kinases, which are instrumental in the drug's antiviral mechanism (Marquez, Hughes, Sei, & Agbaria, 2006). Additionally, N-MCT has been reported to have a greater potency than ganciclovir, a well-known antiherpetic agent, in inhibiting herpes simplex virus type 1 (HSV-1) in cell culture (Huleihel, Talishanisky, Ford, Marquez, Kelley, Johns, & Agbaria, 2005).
Synthesis and Structural Properties
The synthesis of N-MCT and its structural properties have been a subject of interest. The key step in its synthesis involves introducing a nucleobase into the carbocyclic moiety, with various strategies such as convergent and linear approaches being explored (Ludek & Marquez, 2007). A detailed protocol for its synthesis has also been provided, highlighting the significance of the carbobicyclic pseudosugar precursor in the construction of its thymine base (Thompson & Marquez, 2012).
Application in Gene Therapy
N-MCT has been explored for its potential in gene therapy, particularly in the context of cancer treatment. It has shown cytotoxic activity in vitro in murine colon cancer cells expressing the herpes simplex thymidine kinase gene (MC38/HSV-tk), indicating its potential as a prodrug in HSV-tk suicide gene therapy for cancer (Noy, Ben-Zvi, Manor, Candotti, Morris, Ford, Marquez, Johns, & Agbaria, 2002).
Mechanism of Action and Efficacy
The mechanism of action of N-MCT suggests it may be an effective therapeutic for orthopoxvirus and herpesvirus infections. It acts as a substrate for both divergent forms of the thymidine kinase enzyme expressed by these viruses. The compound has demonstrated efficacy in reducing the mortality of mice infected with orthopoxviruses and HSV-1 (Prichard, Keith, Quenelle, & Kern, 2006).
Propriétés
Numéro CAS |
156126-12-4 |
|---|---|
Nom du produit |
North-methanocarbathymidine |
Formule moléculaire |
C12H16N2O4 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O4/c1-6-4-14(11(18)13-10(6)17)8-2-9(16)12(5-15)3-7(8)12/h4,7-9,15-16H,2-3,5H2,1H3,(H,13,17,18)/t7-,8+,9+,12+/m1/s1 |
Clé InChI |
NOWRLNPOENZFHP-ARHDFHRDSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@]3([C@@H]2C3)CO)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C3(C2C3)CO)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C3(C2C3)CO)O |
Synonymes |
(North)-methanocarbathymidine; [1S-(1α,2α,4β,5α)]-1-[4-Hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]-5-methyl-2,4(1H,3H)-pyrimidinedione; 1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]-5-methyl-2,4(1H,3H)-Pyrimidinedione |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)

